(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
Overview
Description
“(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses a variety of organoboron reagents, including “this compound”, under mild and functional group tolerant reaction conditions .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringO=C(OC)C1=CC=C(OC)C(B(O)O)=C1
. The molecular weight is 209.99 . Physical and Chemical Properties Analysis
“this compound” is a solid substance . The empirical formula is C9H11BO5 .Scientific Research Applications
Formation of Tetraarylpentaborates
Tetraarylpentaborates, [B5O6Ar4]−, are formed from the reaction of arylboronic acids with aryloxorhodium complexes. These complexes are studied for their structure and chemical properties, offering insights into the formation and hydrolysis of tetraarylpentaborates, which could be relevant for designing new materials and catalysts (Nishihara, Nara, & Osakada, 2002).
Fluorescence Quenching Studies
The fluorescence quenching of boronic acid derivatives by aniline in alcohols shows negative deviations from the Stern–Volmer equation, indicating the existence of different conformers of the solutes in the ground state. This finding is essential for understanding the photophysical properties of boronic acid derivatives and their potential applications in sensing technologies (Geethanjali et al., 2015).
Optical Modulation of Carbon Nanotubes
Phenyl boronic acids (PBA) are used to modulate the optical properties of polyethylene glycol-wrapped single-walled carbon nanotubes (SWNTs), demonstrating the relationship between boronic acid structure and SWNT photoluminescence quantum yield. This application is significant for the development of novel sensors and devices based on carbon nanotubes (Mu et al., 2012).
High Affinity Diol Recognition
3-Methoxycarbonyl-5-nitrophenyl boronic acid has been identified for its high affinity in binding to diols, comparable to ortho-methylamino substituted boronic acids. This property is beneficial for the selective recognition and binding of carbohydrates, which has implications for the design of biosensors and drug delivery systems (Mulla, Agard, & Basu, 2004).
Direct Amide Formation Catalysis
Novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts have been synthesized and evaluated for their efficiency in catalyzing the direct formation of amides from carboxylic acids and amines. This research offers insights into the development of greener and more efficient catalytic processes for amide bond formation (Arnold et al., 2008).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid, also known as METHYL 3-BORONO-4-METHOXYBENZOATE, is primarily used in the Suzuki–Miyaura cross-coupling reactions . The primary targets of this compound are the carbon atoms in organic groups that are involved in the formation of carbon-carbon bonds .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from the compound to a metal catalyst, typically palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling pathway . This pathway is crucial for the synthesis of biaryl compounds, which are important in various fields including pharmaceuticals and materials science . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
It’s known that the compound is solid at room temperature . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The molecular effect of this compound’s action is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of new organic compounds. The specific effects would depend on the nature of the organic groups involved in the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can significantly affect the rate of the reaction . The compound’s stability might also be affected by factors such as temperature and the presence of other chemicals .
Properties
IUPAC Name |
(2-methoxy-5-methoxycarbonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-8-4-3-6(9(11)15-2)5-7(8)10(12)13/h3-5,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNSQEWMBIZWOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)OC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431568 | |
Record name | [2-Methoxy-5-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221006-63-9 | |
Record name | [2-Methoxy-5-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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